

Technical Guide: Physical and Chemical Properties of Salicylic Acid-d6

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **Salicylic acid-d6** (2-Hydroxybenzoic acid-d6). This deuterated analog of salicylic acid is a valuable tool in various research applications, particularly in drug metabolism studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based quantification.

Core Physical and Chemical Properties

Salicylic acid-d6 is a synthetic, stable isotope-labeled version of salicylic acid. The deuterium labeling provides a distinct mass shift, making it readily distinguishable from its unlabeled counterpart in mass spectrometry analyses, without significantly altering its chemical properties.

Table 1: General and Physical Properties of Salicylic Acid-d6



Property	Value	Source(s)
Chemical Name	2-Hydroxybenzoic acid-d6	[1]
Synonyms	Salicylic acid-d6, Perdeutero- 2-hydroxybenzoic acid	[1]
CAS Number	285979-87-5	[2][3]
Molecular Formula	C ₇ D ₆ O ₃	[2]
Molecular Weight	144.16 g/mol	[1][2][4]
Appearance	White to off-white solid	MedChemExpress
Melting Point	158-161 °C	[5]
Boiling Point	211 °C	[5]
Isotopic Purity	≥98 atom % D	[5]

Table 2: Solubility of Salicylic Acid (Unlabeled) in Various Solvents

Data for the deuterated form is not readily available, but is expected to be very similar to the unlabeled compound.



Solvent	Solubility (g/L) at 25 °C	Source(s)
Water	2.24	[6]
Ethanol (absolute)	348.7 (at 21 °C)	[6]
Acetone	396 (at 23 °C)	[6]
Acetonitrile	Data not available	
Methanol	2560 (at 298.15 K)	[7]
Ethyl Acetate	Data not available	
Carbon Tetrachloride	2.62 (at 25 °C)	[6]
Benzene	7.75 (at 25 °C)	[6]
Propanol	273.6 (at 21 °C)	[6]
Chloroform	Soluble	[6]

Spectroscopic Data

Table 3: Key Spectroscopic Data for Salicylic Acid



Spectroscopic Technique	Key Features	Source(s)
¹ H NMR	Due to deuteration of the aromatic ring and hydroxyl/carboxyl groups, a proton NMR spectrum of pure Salicylic acid-d6 would show no signals. The absence of peaks is the key indicator of high isotopic purity.	[8]
¹³ C NMR	Characteristic peaks for the carboxyl and aromatic carbons are expected, with slight shifts possible due to the deuterium substitution.	[8][9]
FT-IR	O-D and C-D stretching vibrations will be observed at lower wavenumbers compared to the O-H and C-H stretches in unlabeled salicylic acid. Key peaks for C=O and C-O stretching of the carboxylic acid group and aromatic C=C bonds will be present.	[10][11][12]
Mass Spectrometry	A distinct mass shift of +6 compared to unlabeled salicylic acid is the primary characteristic. The deprotonated molecule [M-D] ⁻ is typically observed in negative ion mode ESI-MS.	[5][13]

Experimental Protocols

The following are generalized experimental protocols for the characterization of **Salicylic acid-d6**. Actual parameters may need to be optimized based on the specific instrumentation and



experimental goals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring NMR spectra of **Salicylic acid-d6** would involve dissolving the sample in a suitable deuterated solvent, such as DMSO-d6 or acetone-d6.[8]

- Sample Preparation: Dissolve 5-10 mg of Salicylic acid-d6 in approximately 0.6 mL of a
 deuterated solvent in a 5 mm NMR tube.
- ¹H NMR Spectroscopy: Due to the extensive deuteration, a standard ¹H NMR spectrum is primarily used to confirm the absence of proton signals, thereby verifying high isotopic enrichment.
- ¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum will show signals for the seven carbon atoms. The chemical shifts can be compared to unlabeled salicylic acid to observe any isotopic effects. Standard acquisition parameters on a 400 or 500 MHz spectrometer are typically sufficient.[14]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present.

- Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet. A small amount of **Salicylic acid-d6** is ground with dry KBr and pressed into a thin, transparent disk.[8]
- Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. The spectrum will show characteristic absorption bands for the deuterated hydroxyl (O-D), deuterated aromatic C-D bonds, the carbonyl group (C=O) of the carboxylic acid, and aromatic ring vibrations.[10][12]

Mass Spectrometry (MS)

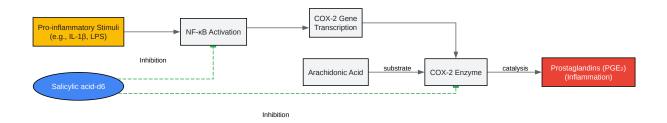
Mass spectrometry is a critical technique for confirming the molecular weight and isotopic purity of **Salicylic acid-d6**.



- Sample Preparation: A dilute solution of **Salicylic acid-d6** is prepared in a suitable solvent, such as methanol or acetonitrile.[15]
- Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled with an electrospray ionization (ESI) source is commonly used.
- Data Acquisition: Data is typically acquired in negative ion mode to observe the deprotonated molecule [M-D]⁻. The full scan mass spectrum will confirm the molecular weight, and tandem MS (MS/MS) can be used to obtain characteristic fragment ions for structural confirmation.
 [15][16]

Biological Activity and Signaling Pathway

Salicylic acid-d6 is biologically equivalent to salicylic acid. Salicylic acid is a well-known non-steroidal anti-inflammatory drug (NSAID) that primarily exerts its effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[17][18][19]



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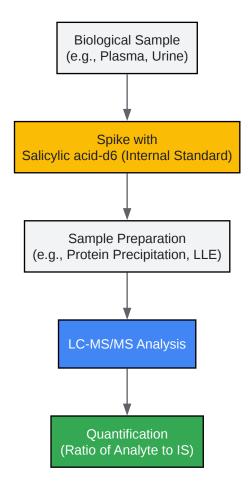
Caption: **Salicylic acid-d6** inhibits inflammation by suppressing NF-kB activation and COX-2 enzyme activity.

Experimental Workflow: Salicylic Acid-d6 as an Internal Standard

A primary application of **Salicylic acid-d6** is as an internal standard for the accurate quantification of unlabeled salicylic acid in biological matrices using techniques like liquid



chromatography-mass spectrometry (LC-MS).[20]



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Caption: Workflow for quantifying salicylic acid using Salicylic acid-d6 as an internal standard.

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